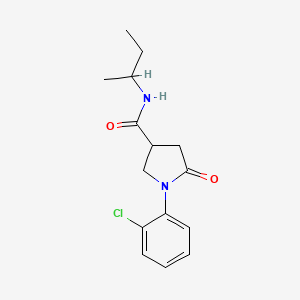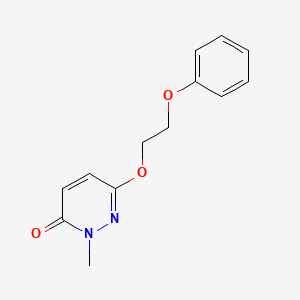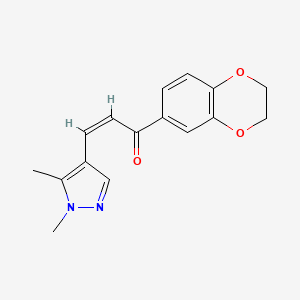![molecular formula C30H23N3 B4766932 2-(4-methylphenyl)-1,5,6-triphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4766932.png)
2-(4-methylphenyl)-1,5,6-triphenyl-1H-imidazo[1,2-a]imidazole
Overview
Description
2-(4-methylphenyl)-1,5,6-triphenyl-1H-imidazo[1,2-a]imidazole, also known as MIIP, is a synthetic compound that has been the subject of extensive research due to its potential applications in various fields. MIIP is a heterocyclic compound that belongs to the class of imidazoimidazoles and has a molecular weight of 573.75 g/mol.
Scientific Research Applications
2-(4-methylphenyl)-1,5,6-triphenyl-1H-imidazo[1,2-a]imidazole has been the subject of extensive research due to its potential applications in various fields. This compound has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This compound has also been shown to possess antimicrobial activity against various bacterial and fungal strains. Additionally, this compound has been found to have potential applications in the field of optoelectronics due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-1,5,6-triphenyl-1H-imidazo[1,2-a]imidazole is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism by which this compound exerts its antimicrobial activity is also not fully understood.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. This compound has been shown to induce cell cycle arrest in cancer cells, which can prevent the proliferation of cancer cells. This compound has also been found to inhibit the growth of blood vessels, which can prevent the growth and spread of tumors. Additionally, this compound has been found to exhibit antioxidant activity, which can protect cells from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
2-(4-methylphenyl)-1,5,6-triphenyl-1H-imidazo[1,2-a]imidazole has several advantages for use in lab experiments. This compound is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound is also relatively stable, which makes it suitable for use in various assays. However, this compound has some limitations for use in lab experiments. This compound is a relatively new compound, and its properties are not fully understood. Additionally, this compound is a complex molecule, which can make it difficult to study its properties and mechanism of action.
Future Directions
There are several future directions for research on 2-(4-methylphenyl)-1,5,6-triphenyl-1H-imidazo[1,2-a]imidazole. One area of research could be to further investigate the mechanism of action of this compound. Another area of research could be to explore the potential applications of this compound in the field of optoelectronics. Additionally, further research could be conducted to investigate the potential therapeutic applications of this compound in the treatment of cancer and infectious diseases. Overall, this compound has great potential for various scientific research applications, and further studies are needed to fully understand its properties and potential.
properties
IUPAC Name |
2-(4-methylphenyl)-1,5,6-triphenylimidazo[1,2-a]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N3/c1-22-17-19-23(20-18-22)27-21-32-29(25-13-7-3-8-14-25)28(24-11-5-2-6-12-24)31-30(32)33(27)26-15-9-4-10-16-26/h2-21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRRAMMDPWECNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=C(N=C3N2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4766868.png)
![N-(4-chloro-2-fluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B4766874.png)
![3-[1-(4-methylbenzyl)-1H-indol-3-yl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4766885.png)
![2-{[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4766900.png)
![2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B4766904.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B4766907.png)
![1-(2-chlorobenzyl)-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4766908.png)


![N-ethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4766944.png)


![8-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4766959.png)
